4-Tert-butyl-4'-ethoxybenzophenone

Vue d'ensemble

Description

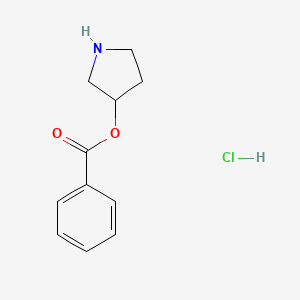

4-Tert-butyl-4'-ethoxybenzophenone (4-TBEBP) is an organic compound that belongs to the class of benzophenones. It is a synthetic compound that is used as an intermediate in the synthesis of other compounds, as well as a reagent in analytical chemistry. Its molecular formula is C17H20O2 and it has a molecular weight of 248.34 g/mol.

Applications De Recherche Scientifique

Synthesis and Magnetism of Rare-Earth Metal Compounds

Research on tetranuclear and pentanuclear compounds of rare-earth metals utilizing Schiff-base proligands, including those structurally related to 4-Tert-butyl-4'-ethoxybenzophenone, highlights their synthesis and magnetism. These studies reveal the potential for designing new magnetic materials with specific arrangements of metal atoms and nuclearities, offering insights into weak ferromagnetic and antiferromagnetic interactions and single-molecule magnet behavior under applied fields (Yadav et al., 2015).

Oxidation and Antioxidant Effects

Research on the oxidation products of ester-based oils with and without antioxidants identified by stable isotope labelling and mass spectrometry provides insights into the oxidative degradation behavior of similar compounds. This study also explores the role of antioxidants in enhancing resistance against oxidation, relevant to the potential antioxidant applications of this compound (Frauscher et al., 2017).

Thermal and Mechanical Properties of Polymers

The synthesis of high molecular weight poly(arylene ether ketone)s containing pendant tertiary butyl groups, derived from aromatic bisphenol similar to this compound, shows the impact of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers. This indicates the potential for this compound to influence the properties of polymer materials (Yıldız et al., 2007).

Synthesis and Characterization of Metal Complexes

Research involving the synthesis and characterization of Ti complexes using related compounds demonstrates the formation of complexes with diverse nuclear structures. This has implications for the potential use of this compound in synthesizing metal-organic frameworks or complexes with specific functional properties (Glaser et al., 2004).

Antioxidant Activity in Synthetic Phenolic Compounds

A study on the antioxidant activity of synthetic phenolic compounds, including butylated hydroxytoluene (BHT), in resin-based dental sealants, highlights the use of SPAs (synthetic phenolic antioxidants) to inhibit oxidative reactions and prolong product shelf-life. This suggests potential applications for this compound in similar roles, given its structural similarity to other phenolic antioxidants (Wang et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and proteins in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in the synthesis of proteins and enzymes .

Pharmacokinetics

Similar compounds are known to undergo rapid primary degradation, suggesting that they may be quickly metabolized and excreted .

Result of Action

Similar compounds have been shown to induce changes in gene expression, oxidative stress, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-4’-ethoxybenzophenone. For example, the presence of other chemicals, temperature, and pH can affect the compound’s reactivity and stability .

Propriétés

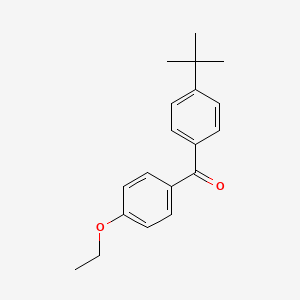

IUPAC Name |

(4-tert-butylphenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUFAIJABDMLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)

![1H-pyrazolo[3,4-c]pyridine](/img/structure/B3024187.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B3024188.png)